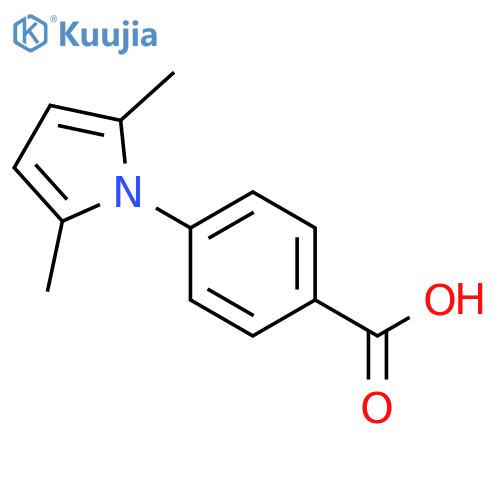Cas no 15898-26-7 (4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid)

15898-26-7 structure
商品名:4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-carboxylic acid
- 4-(2,5-DIMETHYL-PYRROL-1-YL)-BENZOIC ACID
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid
- Benzoic acid,4-(2,5-dimethyl-1H-pyrrol-1-yl)-
- 2,5-Dimethyl-N-4'-carboxyphenyl-pyrrol
- J-513267
- EN300-07368
- EU-0071184
- SB62273
- p-(2,5-Dimethyl-1-pyrryl)benzoic acid
- cid_459078
- W17513
- FT-0616504
- SY079916
- CS-0061294
- BDBM52283
- 7T-0322
- BB 0217841
- AKOS000104137
- Maybridge1_006578
- Benzoic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-
- SR-01000430236-1
- MFCD00453921
- CHEMBL212827
- SR-01000430236
- SMR000135139
- 4-(2,5-dimethyl-1-pyrrolyl)benzoic acid
- MLS000530162
- Oprea1_664850
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarboxylic acid
- HMS560C22
- SCHEMBL3196501
- Oprea1_047150
- DTXSID80332598
- 15898-26-7
- N-(4-Carboxy)phenyl-2,5-dimethylpyrrole
- Z56955916
- DB-043408
- ALBB-020765
- STK199648
- BBL012536
- pyrrole, 1-(4-carboxy)phenyl-2,5-dimethyl-
- 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid
-
- MDL: MFCD00453921
- インチ: InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16)
- InChIKey: WNZAIUIEXCYTCY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C)N1C2=CC=C(C=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 215.09500
- どういたいしつりょう: 214.086804
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 45.1
じっけんとくせい
- 密度みつど: 1.14
- ゆうかいてん: 181-184°C
- ふってん: 383.8°Cat760mmHg
- フラッシュポイント: 185.9°C
- 屈折率: 1.579
- PSA: 42.23000
- LogP: 2.79230
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid セキュリティ情報
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0061294-250mg |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97.16% | 250mg |
$39.0 | 2022-04-27 | |
| Chemenu | CM197353-1g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-carboxylic acid |
15898-26-7 | 95%+ | 1g |
$88 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131934-25g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97% | 25g |
¥6804 | 2023-04-15 | |
| ChemScence | CS-0061294-5g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97.16% | 5g |
$240.0 | 2022-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131934-1g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97% | 1g |
¥304 | 2023-04-15 | |
| Apollo Scientific | OR27723-1g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 1g |
£95.00 | 2023-09-01 | ||
| Apollo Scientific | OR27723-5g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 5g |
£210.00 | 2023-09-01 | ||
| Apollo Scientific | OR27723-10g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 10g |
£315.00 | 2023-09-01 | ||
| TRC | D480100-100mg |
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid |
15898-26-7 | 100mg |
$64.00 | 2023-05-18 | ||
| ChemScence | CS-0061294-10g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97.16% | 10g |
$386.0 | 2022-04-27 |
15898-26-7 (4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid) 関連製品
- 313701-78-9(3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15898-26-7)4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid

清らかである:99%/99%
はかる:5g/10g
価格 ($):166.0/330.0